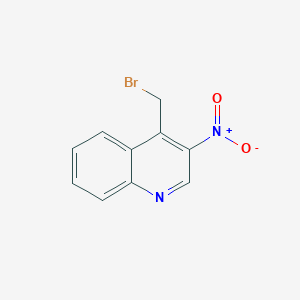![molecular formula C22H32N2O2 B13148494 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by its unique structure, which includes a pyrroloindole core with hexyl groups attached at the 1 and 5 positions. The presence of these hexyl groups imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl-substituted anilines with maleic anhydride, followed by cyclization to form the pyrroloindole core. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrroloindole derivatives with various functional groups.
Applications De Recherche Scientifique
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydropyrrolo[2,3-f]indole-2,3,6,7-tetrone: Another indole derivative with a similar core structure but different functional groups.
2,3-Dihydro-1H-pyrrolo[1,2-a]indoles: Compounds with a similar indole core but different substitution patterns.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C22H32N2O2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,5-dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-11-23-19-13-18-16-22(26)24(12-10-8-6-4-2)20(18)14-17(19)15-21(23)25/h13-14H,3-12,15-16H2,1-2H3 |
Clé InChI |
FNBLLAQFBRXLJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)CC2=CC3=C(CC(=O)N3CCCCCC)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)



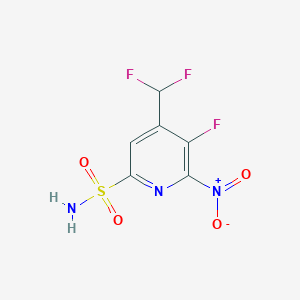
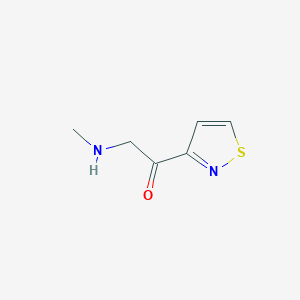
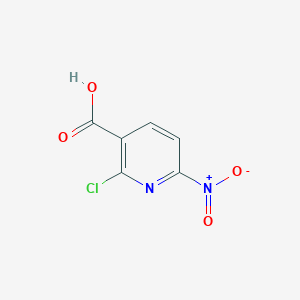
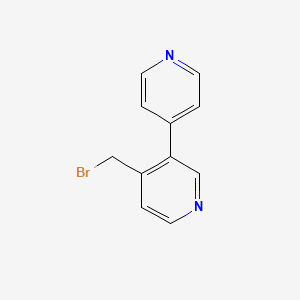
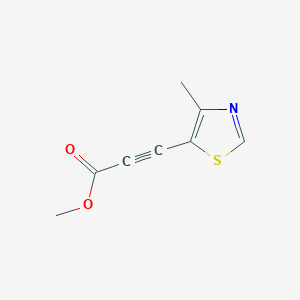
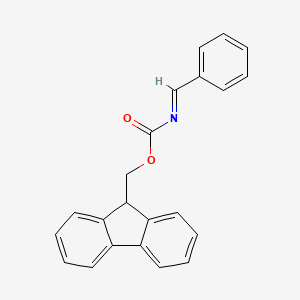
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)


